REACTION_SMILES
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[CH3:19][CH2:20][O:21][CH2:22][CH3:23].[ClH:18].[OH:1][CH2:2][CH:3]([CH2:4][c:5]1[cH:6][c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][cH:10]1)[NH:14][C:15](=[O:16])[CH3:17]>>[ClH:18].[OH:1][CH2:2][CH:3]([CH2:4][c:5]1[cH:6][c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][cH:10]1)[NH2:14]
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NC(CO)Cc1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |